4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione
Overview
Description
4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione is an organic compound with the molecular formula C16H12BrN3O2. It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione typically involves the bromination of 4-benzhydryl-2H-1,2,4-triazine-3,5-dione. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Oxidation Reactions: Oxidized triazine derivatives.
Reduction Reactions: Reduced triazine derivatives such as amines.
Scientific Research Applications
4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: A similar triazine derivative with a bromine atom at the 6-position.
4-benzhydryl-2H-1,2,4-triazine-3,5-dione: The non-brominated analog of the compound.
6-aza uracil: Another triazine derivative with different substituents.
Uniqueness
4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione is unique due to the presence of both the benzhydryl and bromine substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-14-15(21)20(16(22)19-18-14)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXVWRQFPFVOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C(=NNC3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296113 | |
Record name | MLS002704013 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-50-6 | |
Record name | MLS002704013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002704013 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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